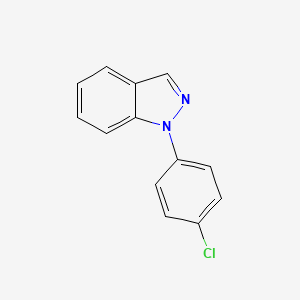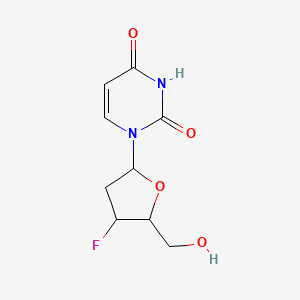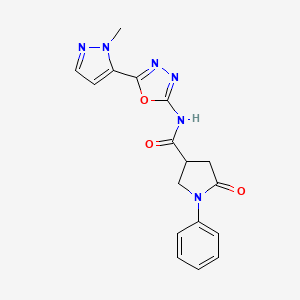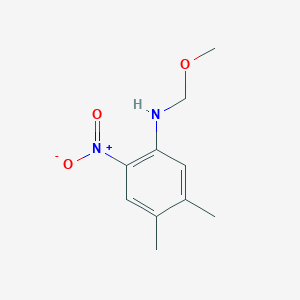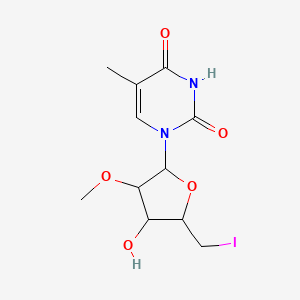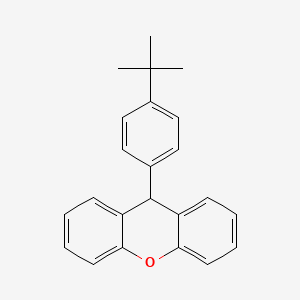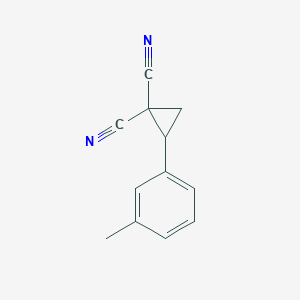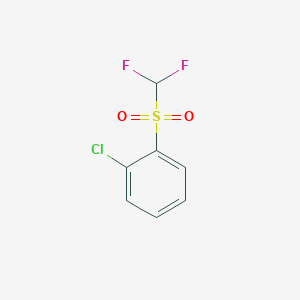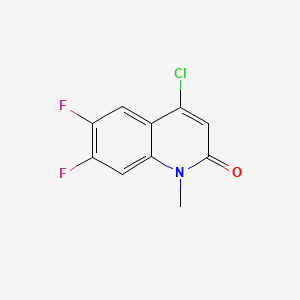
4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route might include:
Halogenation: Introduction of chlorine and fluorine atoms into the quinoline ring.
Methylation: Addition of a methyl group to the nitrogen atom.
Cyclization: Formation of the quinoline ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of chlorine or fluorine atoms with other functional groups.
Oxidation and Reduction: Alteration of the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction could lead to changes in the quinoline ring structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroquinoline: A simpler quinoline derivative with similar halogenation.
6,7-Difluoroquinoline: Another quinoline derivative with fluorine atoms at the same positions.
1-Methylquinolin-2(1H)-one: A quinoline derivative with a methyl group at the nitrogen atom.
Uniqueness
4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one is unique due to the specific combination of chlorine, fluorine, and methyl groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C10H6ClF2NO |
|---|---|
Molekulargewicht |
229.61 g/mol |
IUPAC-Name |
4-chloro-6,7-difluoro-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H6ClF2NO/c1-14-9-4-8(13)7(12)2-5(9)6(11)3-10(14)15/h2-4H,1H3 |
InChI-Schlüssel |
WBASXYRQDAZIDT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC(=C(C=C2C(=CC1=O)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


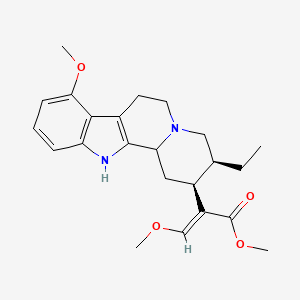
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B14114964.png)
![3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114965.png)
![(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14114968.png)

![Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14114977.png)
